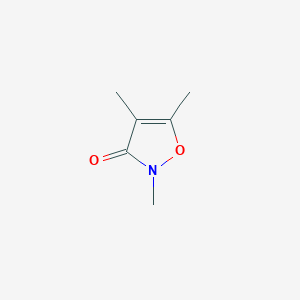
2,4,5-trimethyl-4-isoxazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-4-isoxazolin-3-one is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-4-isoxazolin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,5-trimethyl-3-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-4-isoxazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
2,4,5-trimethyl-4-isoxazolin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-4-isoxazolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2-oxazole: A simpler oxazole derivative with different chemical properties.
4,5-Dimethyl-1,2-oxazole: Another oxazole compound with variations in its substitution pattern.
Uniqueness
2,4,5-trimethyl-4-isoxazolin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other oxazole derivatives, it may exhibit distinct properties and applications.
Properties
CAS No. |
932-19-4 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2,4,5-trimethyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)9-7(3)6(4)8/h1-3H3 |
InChI Key |
OUOWGXOKJZRCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON(C1=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
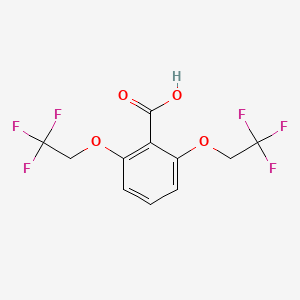
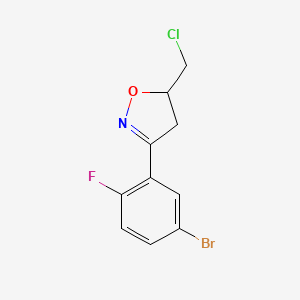
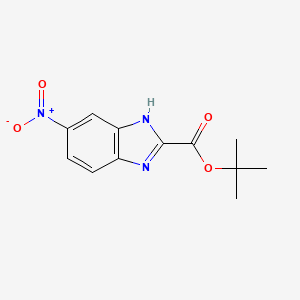
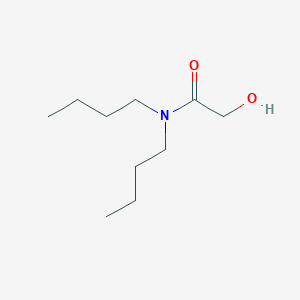
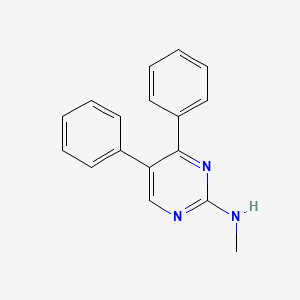
![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)
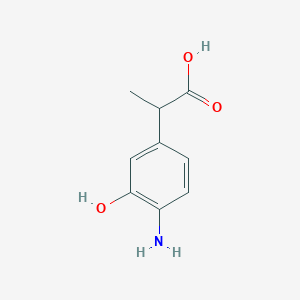
![5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
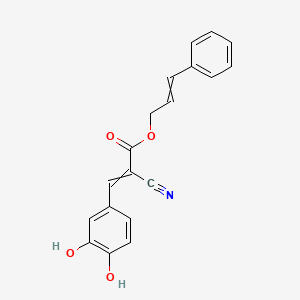
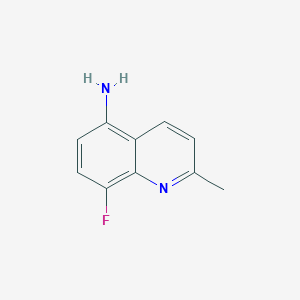
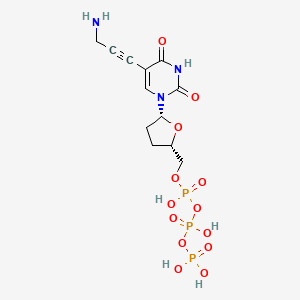
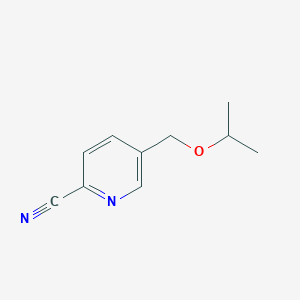
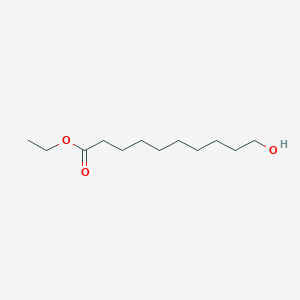
![2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid](/img/structure/B8600603.png)
